molecular formula C20H20FN5O2 B2932710 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-((1-(4-fluorobenzoyl)azetidin-3-yl)methyl)pyridazin-3(2H)-one CAS No. 2310126-40-8

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-((1-(4-fluorobenzoyl)azetidin-3-yl)methyl)pyridazin-3(2H)-one

Cat. No. B2932710
CAS RN: 2310126-40-8
M. Wt: 381.411
InChI Key: XWSJULGONJBVIT-UHFFFAOYSA-N
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Description

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-((1-(4-fluorobenzoyl)azetidin-3-yl)methyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C20H20FN5O2 and its molecular weight is 381.411. The purity is usually 95%.
The exact mass of the compound 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-((1-(4-fluorobenzoyl)azetidin-3-yl)methyl)pyridazin-3(2H)-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Characterization

The synthesis of novel derivatives, including 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one, involves accessible pathways that combine the pyrazolyl-pyridazine moiety with other heterocyclic rings such as pyrimidine, 1,3,5-triazine, and 1,3,4-oxadiazole. These compounds have been characterized using various spectroscopic methods, indicating a high degree of structural diversity and complexity in their synthesis (Yengoyan et al., 2018).

Biological Evaluation

The synthesized compounds, including the specific derivatives of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one, have demonstrated promising biological activities. Preliminary screening showed pronounced plant growth stimulant activity, with select compounds being chosen for more in-depth studies and field trials to assess their agricultural applications (Yengoyan et al., 2018).

Pharmacological Screening

While the explicit compound "6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-((1-(4-fluorobenzoyl)azetidin-3-yl)methyl)pyridazin-3(2H)-one" has not been directly linked to pharmacological screening in the available literature, related structures have been explored for various pharmacological activities, including antimicrobial, anticonvulsant, and antidepressant effects. These studies highlight the potential of similar compounds for therapeutic applications, underscoring the importance of structural modifications to achieve desired biological effects (Zhang et al., 2016).

properties

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)-2-[[1-(4-fluorobenzoyl)azetidin-3-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN5O2/c1-13-9-14(2)26(22-13)18-7-8-19(27)25(23-18)12-15-10-24(11-15)20(28)16-3-5-17(21)6-4-16/h3-9,15H,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWSJULGONJBVIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)CC3CN(C3)C(=O)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-((1-(4-fluorobenzoyl)azetidin-3-yl)methyl)pyridazin-3(2H)-one

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